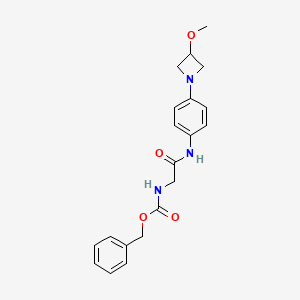

Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the carbamate group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring and the carbamate group. These groups could potentially participate in various interactions, such as hydrogen bonding or dipole-dipole interactions, which could influence the compound’s behavior in biological systems .Chemical Reactions Analysis

The azetidine ring is relatively stable but can be opened under certain conditions. The carbamate group can participate in various reactions, such as hydrolysis or reactions with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine ring and the carbamate group. For example, these groups could influence the compound’s solubility, stability, and reactivity .Scientific Research Applications

Antimitotic Agents and Biological Activity

Research on chiral isomers of related compounds has shown that specific derivatives can exhibit significant biological activity, including antimitotic effects. These studies suggest the potential utility of such compounds in developing treatments targeting cell division processes, particularly in cancer therapies. The difference in activity between various isomers highlights the importance of stereochemistry in medicinal chemistry (C. Temple & G. Rener, 1992).

Cyclization-Activated Prodrugs

Cyclization-activated prodrugs based on similar chemical frameworks have been synthesized and evaluated, demonstrating potential as drug delivery systems. These studies provide insights into the mechanisms of prodrug activation and the release of parent drugs, relevant for designing new therapeutics with improved bioavailability and targeted delivery (A. Vigroux, M. Bergon, & C. Zedde, 1995).

Enzyme Inhibition

Compounds with structural similarities have been investigated for their inhibitory effects on human leukocyte elastase, an enzyme implicated in various inflammatory and degenerative diseases. These studies underscore the compound's potential utility in developing therapeutics targeting specific enzymes, with applications in treating conditions like chronic obstructive pulmonary disease (P. Finke et al., 1995).

GABA-A Receptor Ligands

Research into compounds acting as ligands for the γ-aminobutyric acid-A (GABA-A) receptor indicates the possibility of developing new anxiolytic or sedative drugs. By manipulating the chemical structure, it's feasible to achieve selectivity for specific receptor subtypes, potentially leading to medications with fewer side effects (R. Carling et al., 2004).

Chemicoenzymatic Synthesis

Studies have explored the chemicoenzymatic synthesis of monobactam analogs, demonstrating the compound's role as a key intermediate. This research is significant for the development of antibiotics, highlighting the compound's relevance in addressing gram-negative bacterial infections and its stability against β-lactamases (Yamashita Haruo et al., 1988).

Future Directions

properties

IUPAC Name |

benzyl N-[2-[4-(3-methoxyazetidin-1-yl)anilino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-26-18-12-23(13-18)17-9-7-16(8-10-17)22-19(24)11-21-20(25)27-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFZVGCSCXTZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2982106.png)

![N-(3,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2982107.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982110.png)

![1-(2-methoxyphenyl)-5-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2982111.png)

![9-(Bromomethyl)spiro[3.5]nonane](/img/structure/B2982117.png)

![N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2982118.png)

![2-fluoro-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2982119.png)

![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)

![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine](/img/structure/B2982129.png)